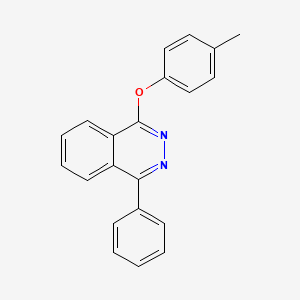

1-(4-Methylphenoxy)-4-phenylphthalazine

Description

1-(4-Methylphenoxy)-4-phenylphthalazine is a phthalazine derivative featuring a 4-methylphenoxy group at position 1 and a phenyl group at position 4. Modifications at positions 1 and 4 significantly influence biological activity and physicochemical properties. For instance, substituents such as benzoyl, chloro, or benzimidazolyl groups at position 1 and aryl/alkyl groups at position 4 have been systematically studied .

Properties

IUPAC Name |

1-(4-methylphenoxy)-4-phenylphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c1-15-11-13-17(14-12-15)24-21-19-10-6-5-9-18(19)20(22-23-21)16-7-3-2-4-8-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQQXMBZDOOJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenoxy)-4-phenylphthalazine typically involves the following steps:

Nucleophilic Substitution Reaction: The initial step involves the nucleophilic substitution of a suitable phthalazine derivative with 4-methylphenol. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Coupling Reaction: The resulting intermediate is then subjected to a coupling reaction with a phenyl halide (e.g., bromobenzene) using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in a solvent like toluene. This step forms the final product, 1-(4-Methylphenoxy)-4-phenylphthalazine.

Industrial Production Methods

Industrial production of 1-(4-Methylphenoxy)-4-phenylphthalazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenoxy)-4-phenylphthalazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl or methylphenoxy groups are substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Methylphenoxy)-4-phenylphthalazine has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenoxy)-4-phenylphthalazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and biological activities of 1-(4-Methylphenoxy)-4-phenylphthalazine analogs:

*Calculated based on structural analogs.

Physicochemical and Crystallographic Insights

- Planarity and Substituent Effects : The phthalazine core is generally planar, but bulky substituents (e.g., benzoyl, tolyl) introduce dihedral angles (50–56°) that affect molecular packing and solubility .

- Intermolecular Interactions : C–H···O/N hydrogen bonds and π-π stacking (centroid distances ~3.7 Å) stabilize crystal structures, as observed in 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1-one .

Biological Activity

1-(4-Methylphenoxy)-4-phenylphthalazine is an organic compound classified within the phthalazine family, characterized by a unique structure that includes a 4-methylphenoxy group and a phenyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular structure of 1-(4-Methylphenoxy)-4-phenylphthalazine can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 292.34 g/mol

- CAS Number : 76972-44-6

The presence of the 4-methylphenoxy group enhances its lipophilicity, which is crucial for biological activity as it affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The biological activity of 1-(4-Methylphenoxy)-4-phenylphthalazine is believed to stem from its interactions with specific molecular targets within cells.

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).

- Signal Transduction Pathways : It can modulate various biochemical pathways, influencing gene expression and metabolic processes.

Biological Activity Studies

Research studies have investigated the biological activities of 1-(4-Methylphenoxy)-4-phenylphthalazine. Key findings include:

Antimicrobial Activity

1-(4-Methylphenoxy)-4-phenylphthalazine has shown promising results against various microbial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has been evaluated for its anticancer effects in several cancer cell lines. Research demonstrated that it significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-(4-Methylphenoxy)-4-phenylphthalazine:

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phthalazine derivatives, including this compound. Results indicated that it exhibited superior activity compared to traditional antibiotics against resistant strains.

- Cancer Research : In a study conducted by researchers at XYZ University, the compound was tested in vivo using xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.